N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S2/c1-22-10-5-17-15(21)19-6-8-20(9-7-19)16-18-13-4-3-12(23-2)11-14(13)24-16/h3-4,11H,5-10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSDKQPQHPVFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It features a piperazine ring, a benzo[d]thiazole moiety, and a methoxyethyl substituent, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nitric Oxide Synthase (NOS) : Research indicates that derivatives of piperazine can selectively inhibit neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative diseases. For instance, compounds similar to this compound have shown significant nNOS inhibition in cellular assays, enhancing cell survival under oxidative stress conditions .
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines by disrupting microtubule dynamics. It binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest and apoptosis .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| nNOS Inhibition | >95% cell survival in HEK 293 cells | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Neuroprotective Effects | Improves motor functions in animal models |
Case Studies
- Neuroprotection in Parkinson's Disease Models : In studies involving 6-hydroxydopamine (6-OHDA) induced lesions in rats, the compound demonstrated neuroprotective effects by increasing dopamine levels and reducing glutamate toxicity. This suggests potential therapeutic applications for neurodegenerative disorders .
- Antitumor Efficacy : In vivo studies with xenograft models showed that related compounds could significantly reduce tumor growth without causing neurotoxicity, indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
